(5Z)-5-(3-nitrobenzylidene)-2,3-diphenyl-3,5-dihydro-4H-imidazol-4-one
Description
Properties
Molecular Formula |
C22H15N3O3 |
|---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
(5Z)-5-[(3-nitrophenyl)methylidene]-2,3-diphenylimidazol-4-one |
InChI |
InChI=1S/C22H15N3O3/c26-22-20(15-16-8-7-13-19(14-16)25(27)28)23-21(17-9-3-1-4-10-17)24(22)18-11-5-2-6-12-18/h1-15H/b20-15- |
InChI Key |
RLAPEZNALRMFBP-HKWRFOASSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=N/C(=C\C3=CC(=CC=C3)[N+](=O)[O-])/C(=O)N2C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC3=CC(=CC=C3)[N+](=O)[O-])C(=O)N2C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-(3-nitrobenzylidene)-2,3-diphenyl-3,5-dihydro-4H-imidazol-4-one typically involves the condensation of 3-nitrobenzaldehyde with 2,3-diphenyl-3,5-dihydro-4H-imidazol-4-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-(3-nitrobenzylidene)-2,3-diphenyl-3,5-dihydro-4H-imidazol-4-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Reduction: The reduction of the nitro group yields the corresponding amino compound.
Substitution: Electrophilic substitution reactions yield various substituted derivatives depending on the reagent used.
Scientific Research Applications
(5Z)-5-(3-nitrobenzylidene)-2,3-diphenyl-3,5-dihydro-4H-imidazol-4-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound and its derivatives are investigated for their potential therapeutic applications.
Industry: It can be used in the development of new materials with specific properties, such as dyes or polymers.
Mechanism of Action
The mechanism of action of (5Z)-5-(3-nitrobenzylidene)-2,3-diphenyl-3,5-dihydro-4H-imidazol-4-one involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The imidazolone core can also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Electronic Properties
Table 1: Substituent Influence on Absorption and Reactivity
Key Observations :
Table 2: Bioactivity and Physicochemical Properties
Key Observations :
- Zwitterionic derivatives (e.g., compound 4d) exhibit enhanced solubility and bioactivity due to sulfonate moieties, whereas the target compound’s nitro group may limit solubility .
- Leucettines (e.g., L42) show kinase inhibition via hydrophobic interactions, a trait shared with the target compound’s diphenyl groups .
Key Observations :
Biological Activity
(5Z)-5-(3-nitrobenzylidene)-2,3-diphenyl-3,5-dihydro-4H-imidazol-4-one is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, including anticancer, antibacterial, and antifungal activities, as well as its structure-activity relationships (SAR) and potential mechanisms of action.
Chemical Structure
The compound features an imidazole ring substituted with a nitrobenzylidene group and two phenyl groups. The presence of the nitro group is critical for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that it exhibits cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Apoptosis induction |
| HeLa (Cervical Cancer) | 8.0 | Cell cycle arrest |
| A549 (Lung Cancer) | 15.0 | Caspase activation |
Antibacterial Activity
The compound has also shown promising antibacterial properties against both Gram-positive and Gram-negative bacteria. The presence of the nitro group enhances its ability to penetrate bacterial membranes.
Table 2: Antibacterial Activity Data
| Bacterial Strain | MIC (µg/mL) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 25 | Moderate |
| Escherichia coli | 15 | High |
| Pseudomonas aeruginosa | 30 | Moderate |
Antifungal Activity
In addition to its antibacterial properties, the compound exhibits antifungal activity against various fungal strains, including Candida albicans.
Table 3: Antifungal Activity Data
| Fungal Strain | MIC (µg/mL) | Activity Level |
|---|---|---|
| Candida albicans | 20 | Moderate |
| Aspergillus niger | 35 | Low |
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications in the phenyl and imidazole rings significantly affect biological activity. For instance, substituents on the benzylidene moiety can enhance or reduce potency.
- Electron-Withdrawing Groups: The introduction of electron-withdrawing groups (e.g., nitro) at specific positions on the phenyl ring increases cytotoxicity.
- Hydrophobic Interactions: The presence of hydrophobic groups enhances membrane permeability, improving antibacterial efficacy.
Case Studies
-
Case Study on Anticancer Efficacy:
A study conducted on MCF-7 cells revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations. Flow cytometry analysis indicated an increase in sub-G1 phase cells, confirming apoptotic activity. -
Case Study on Antibacterial Properties:
In a comparative study against standard antibiotics, the compound demonstrated superior activity against Methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a lead compound for developing new antibacterial agents.
Q & A
Q. What are the recommended methods for synthesizing (5Z)-5-(3-nitrobenzylidene)-2,3-diphenyl-3,5-dihydro-4H-imidazol-4-one with optimal yields?
- Methodological Answer : The synthesis typically involves Erlenmeyer oxazole condensation or microwave-assisted reactions . For example:
- Erlenmeyer Method : React benzoyl glycine with 3-nitrobenzaldehyde derivatives in acetic anhydride and sodium acetate under reflux (yields ~48–67%) .
- Microwave-Assisted Synthesis : Use arylidene precursors and thiourea derivatives under controlled temperature (160–200°C) for 30 minutes, achieving higher yields (up to 75%) with reduced reaction time .
- Alkylation Reactions : Introduce sulfanyl groups via potassium carbonate and ethyl iodide in dimethylformamide (60°C, 14 hours) .
Table 1 : Comparison of Synthesis Methods
| Method | Conditions | Yield (%) | Key Reference |
|---|---|---|---|
| Erlenmeyer Condensation | Acetic anhydride, 2h reflux | 48–67 | |
| Microwave-Assisted | 160–200°C, 30 min | 63–75 | |
| Alkylation | K₂CO₃, ethyl iodide, 60°C, 14h | 70–80 |
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Resolve aromatic protons, nitro group effects, and Z-configuration via coupling constants (e.g., δ 7.76 ppm for benzylidene protons) .
- HRMS : Confirm molecular weight (e.g., m/z 373.0 [M+H]+ for related imidazolones) .
- X-Ray Diffraction (XRD) : Determine crystal packing and stereochemistry, as seen in PDB entries like 6CZH .
Q. How can researchers confirm the Z-configuration of the benzylidene moiety in this compound?
- Methodological Answer :
- NOESY NMR : Detect spatial proximity between the benzylidene proton and adjacent aromatic groups .
- XRD Analysis : Resolve double-bond geometry in crystal structures (e.g., PDB 6CZH shows Z-configuration for similar fluorophores) .
- UV-Vis Spectroscopy : Compare λmax shifts with E/Z isomer standards .
Advanced Research Questions
Q. How should researchers approach structure-activity relationship (SAR) studies to optimize the biological activity of this compound?
- Methodological Answer :
- Substituent Variation : Modify the benzylidene (3-nitro vs. 3,5-difluoro) or phenyl groups to alter electron-withdrawing/donating effects .
- Biological Assays : Test antiproliferative activity against cancer cell lines (e.g., HCT116, MCF7) and measure IC₅₀ values .
- ROS Induction Analysis : Link substituents to reactive oxygen species (ROS) generation using dihydroethidium staining and glutathione assays .
Table 2 : SAR Trends in Imidazolone Derivatives
| Substituent | Biological Activity (IC₅₀, μM) | Key Mechanism | Reference |
|---|---|---|---|
| 3-Nitrobenzylidene | 0.5–1.0 (HCT116) | ROS-mediated apoptosis | |
| 3,5-Difluorobenzylidene | >10 (MCF7) | CDK inhibition |
Q. What experimental strategies can elucidate the mechanism of ROS-mediated apoptosis induced by this compound in cancer cells?
- Methodological Answer :
- ROS Indicators : Use dihydroethidium (DHE) for superoxide detection and 2',7'-dichlorodihydrofluorescein (DCFH-DA) for general ROS .
- Oxidative Stress Markers : Measure reduced glutathione (GSH), malondialdehyde (MDA), and catalase activity .
- Apoptosis Assays : Quantify caspase-3 activation and nuclear fragmentation via flow cytometry .
Q. How can computational modeling be integrated with experimental data to predict binding interactions with target enzymes?
- Methodological Answer :
- Molecular Docking : Use AutoDock or Schrödinger to model interactions with kinases (e.g., CDK2) or fluorophore-binding proteins (e.g., beta-barrels in 6CZH) .
- QM/MM Simulations : Study cyclization/dehydration steps in MIO biogenesis (e.g., Ala-Ser-Gly tripeptide autocatalysis) .
- MD Simulations : Analyze protein-ligand stability and hydration effects (e.g., water-mediated interactions in HAL enzymes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
